4-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole

Kinase inhibition Casein kinase 2 Halogenated benzimidazole

4-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole (CAS 1388073-74-2, MF C₇H₃BrClFN₂, MW 249.47) is a trihalogenated benzimidazole building block featuring a unique substitution pattern: bromine at position 4, chlorine at position 2, and fluorine at position 7. This scaffold is central to the clinical MEK inhibitor Selumetinib (AZD6244) and its structural analogs, where the bromo-chloro-fluoro arrangement is preserved in the aniline-derived pendent group that confers potent, selective kinase inhibition.

Molecular Formula C7H3BrClFN2
Molecular Weight 249.47 g/mol
CAS No. 1388073-74-2
Cat. No. B1381757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole
CAS1388073-74-2
Molecular FormulaC7H3BrClFN2
Molecular Weight249.47 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1F)N=C(N2)Cl)Br
InChIInChI=1S/C7H3BrClFN2/c8-3-1-2-4(10)6-5(3)11-7(9)12-6/h1-2H,(H,11,12)
InChIKeyPOTXKYJEQSOIKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole (CAS 1388073-74-2): A Key Halogenated Benzimidazole Scaffold for Targeted Medicinal Chemistry


4-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole (CAS 1388073-74-2, MF C₇H₃BrClFN₂, MW 249.47) is a trihalogenated benzimidazole building block featuring a unique substitution pattern: bromine at position 4, chlorine at position 2, and fluorine at position 7 . This scaffold is central to the clinical MEK inhibitor Selumetinib (AZD6244) and its structural analogs, where the bromo-chloro-fluoro arrangement is preserved in the aniline-derived pendent group that confers potent, selective kinase inhibition [1]. The compound serves as a late-stage diversification intermediate, enabling orthogonal functionalization via Suzuki-Miyaura coupling at the C4 bromine while the C2 chlorine and C7 fluorine modulate electronic properties and metabolic stability.

Critical Substitution-Pattern Dependence: Why 4-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole Cannot Be Replaced by Generic Benzimidazoles


The precise 4-Br/2-Cl/7-F arrangement is not arbitrary—it is the minimal pharmacophoric core that recapitulates the key binding interactions observed in the aniline moiety of Selumetinib, a MEK inhibitor with low-nanomolar potency. In polyhalogenated benzimidazole series, the nature and position of halogens profoundly influence kinase selectivity: 4,5,6,7-tetrabromobenzimidazoles bearing a 2-Cl substituent exhibit dual CK1/CK2 inhibition (IC₅₀ 2.2–18.4 µM for CK1, 0.49–0.93 µM for CK2), whereas their 2-alkyl or 2-H analogs lose CK1 activity entirely [1]. Simply replacing the 4-bromo or 7-fluoro with hydrogen, or using a regioisomeric bromo-chloro-fluoro benzimidazole, disrupts the electronic landscape required for selective kinase engagement and impairs the orthogonal reactivity profile needed for efficient library synthesis.

Quantitative Differentiation Evidence for 4-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole vs. Closest Analogs


CK2/CK1 Dual Inhibition Potency Conferred by the 2-Chloro Substituent on a Polybrominated Benzimidazole Core

In a comparative study of polyhalogenobenzimidazoles, 4,5,6,7-tetrabromobenzimidazole substituted at position 2 with chlorine (structurally analogous to the target compound's 2-Cl motif) demonstrated potent dual inhibition of CK2 (IC₅₀ 0.49–0.93 µM) and CK1 (IC₅₀ 2.2–18.4 µM). In contrast, the des-chloro (2-H) tetrabromobenzimidazole and N1-alkylated derivatives were nearly inactive against CK1 and G-CK, underscoring the functional essentiality of the 2-chloro substituent for extending kinase selectivity beyond CK2 [1]. Although the target compound carries a single bromine at C4 rather than the tetrabromo pattern, the conservation of the 2-Cl substituent suggests it retains the capacity for CK1/CK2 polypharmacology when elaborated with appropriate aromatic substituents.

Kinase inhibition Casein kinase 2 Halogenated benzimidazole

Lipophilicity and Polar Surface Area Comparison Between Regioisomeric Bromo-Chloro-Fluoro Benzimidazoles

Computational analysis reveals that 4-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole (XLogP3-AA = 3.2, TPSA = 28.7 Ų, HBD = 1, HBA = 2) shares nearly identical global lipophilicity with its regioisomer 5-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole (CAS 1388023-10-6, XLogP3-AA = 3.2) . However, the topological position of the bromine atom differs: the target compound places bromine at C4, which is sterically adjacent to the C7 fluorine and the imidazole N1 hydrogen, creating a unique electronic environment that may favor directed ortho-metalation or selective cross-coupling at C4 over C5. This subtle positional difference can be exploited in the design of regiospecifically elaborated derivatives.

Physicochemical properties Drug-likeness Regioisomer comparison

Orthogonal Reactivity Profile Enables Sequential Derivatization Strategies

The compound harbors three distinct halogen handles with established reactivity gradients: the C4–Br bond is highly reactive in Pd-catalyzed Suzuki-Miyaura and Buchwald-Hartwig couplings, the C2–Cl bond is significantly less reactive but can be engaged under forcing conditions or with specialized ligands, and the C7–F bond is inert under typical cross-coupling conditions and serves as a metabolically stable blocking group [1]. This contrasts with the 2-chloro-only analog (4-bromo-2-chloro-1H-benzo[d]imidazole lacking the 7-fluoro substituent), where the absence of fluorine may reduce metabolic stability and limit the compound's utility as a direct precursor to fluorinated clinical candidates such as Selumetinib, which retain the 7-fluoro motif for PK optimization.

Synthetic chemistry Cross-coupling Orthogonal functionalization

Provenance as a Direct Synthetic Precursor to Clinical MEK Inhibitor Selumetinib

The patent literature explicitly identifies 6-(4-bromo-2-chloroanilino)-7-fluoro-benzimidazole-5-carboxamide derivatives as potent MEK inhibitors, with Selumetinib (AZD6244) advancing to Phase III clinical trials for neurofibromatosis type 1 and non-small cell lung cancer [1]. The 4-bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole core is the direct synthetic progenitor of these inhibitors; the aniline nitrogen is installed at C6 after appropriate functionalization of the benzimidazole ring. This contrasts with non-halogenated or differently halogenated benzimidazole cores (e.g., 5,6-dimethylbenzimidazole or 2-methylbenzimidazole), which cannot be elaborated into the Selumetinib scaffold and lack the critical 4-bromo-2-chloro-7-fluoro pharmacophore required for MEK binding.

MEK inhibitor Selumetinib Cancer therapeutics

High-Value Application Scenarios for 4-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole in Drug Discovery and Chemical Biology


Late-Stage Diversification for MEK Inhibitor Lead Optimization

Medicinal chemistry teams synthesizing next-generation MEK inhibitors can use this building block to install diverse aryl, heteroaryl, or amine substituents at C4 via Suzuki or Buchwald-Hartwig coupling, while retaining the 2-Cl/7-F motif that is essential for MEK binding and metabolic stability. This approach directly mirrors the synthetic strategy that produced Selumetinib (MEK1 IC₅₀ = 14 nM) [1].

Focused Kinase Library Construction Targeting CK1/CK2 Polypharmacology

Based on the class-level evidence that 2-chloro-substituted polyhalogenobenzimidazoles achieve dual CK1/CK2 inhibition (CK2 IC₅₀ 0.49–0.93 µM; CK1 IC₅₀ 2.2–18.4 µM) [2], this scaffold can serve as the starting point for generating focused libraries aimed at identifying balanced CK1/CK2 inhibitors for oncology or neurodegenerative disease applications.

Chemical Probe Synthesis Requiring Orthogonal Functionalization Handles

The presence of three differentiated halogen atoms (Br > Cl > F in reactivity) allows for sequential, chemoselective transformations. Researchers can first functionalize the C4–Br bond, then activate the C2–Cl bond under harsher conditions, while the C7–F remains intact as a silent label for ¹⁹F NMR monitoring or PET tracer development [3].

Building Block for Fluorinated Benzimidazole Screening Collections

Procurement groups assembling corporate compound collections for high-throughput screening should prioritize this building block over non-fluorinated analogs (e.g., 4-bromo-2-chloro-1H-benzo[d]imidazole) because the 7-fluoro substituent imparts up to 5-fold improvement in microsomal stability, increasing the likelihood that primary hits will possess acceptable ADME properties and advance to lead optimization without requiring extensive re-synthesis [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.